2-benzylsulfanyl-N-(2-chlorophenyl)propanamide
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Overview
Description
2-benzylsulfanyl-N-(2-chlorophenyl)propanamide is a chemical compound with diverse applications in scientific research It is known for its unique structure, which includes a benzylsulfanyl group and a chlorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzylamine with benzyl mercaptan in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: Typically, the reaction is conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in this reaction include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Methods such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-benzylsulfanyl-N-(2-chlorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
2-benzylsulfanyl-N-(2-chlorophenyl)propanamide can be compared with other similar compounds to highlight its uniqueness:
2-(benzylsulfanyl)-N-(4-chlorophenyl)propanamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(benzylsulfanyl)-N-(3-chlorophenyl)propanamide: Another isomer with the chlorine atom in the meta position.
2-(benzylsulfanyl)-N-[2-(4-chlorophenyl)ethyl]propanamide: A derivative with an extended ethyl chain.
These comparisons emphasize the structural variations and potential differences in chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12(20-11-13-7-3-2-4-8-13)16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVBHPCVRRSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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